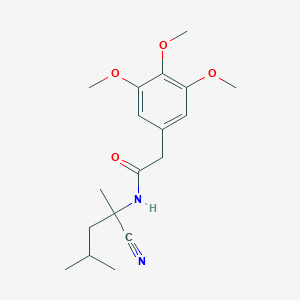
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide, also known as URB597, is a synthetic inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, leading to potential therapeutic benefits.
Wirkmechanismus
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide works by inhibiting FAAH, which is responsible for the degradation of anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the main psychoactive component of cannabis. By increasing the levels of anandamide, this compound can activate the endocannabinoid system and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of anandamide in the brain and peripheral tissues. Anandamide is involved in regulating pain, mood, and appetite, among other functions. By increasing the levels of anandamide, this compound can potentially reduce pain, anxiety, and depression-like behaviors. It has also been shown to have anti-inflammatory effects and potential neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide has several advantages as a research tool. It is a selective inhibitor of FAAH and does not interact with other enzymes or receptors. It also has a long half-life and can be administered orally or through injection. However, this compound has limitations as well. It can only increase the levels of anandamide and does not affect other endocannabinoids or neurotransmitters. It also has limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several potential future directions for N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide research. It could be studied for its potential therapeutic benefits in various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression. It could also be studied for its anti-inflammatory and neuroprotective properties. Additionally, this compound could be used as a research tool to study the endocannabinoid system and its role in various physiological functions.
Synthesemethoden
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzyl cyanide with 1,3-dimethylbutylamine, followed by acylation with 2-bromoacetyl chloride. The resulting product is then purified through column chromatography to obtain this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1,3-dimethylbutyl)-2-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic benefits in various neurological and psychiatric disorders. Preclinical studies have shown that this compound can reduce pain, anxiety, and depression-like behaviors in animal models. It has also been shown to have anti-inflammatory effects and potential neuroprotective properties.
Eigenschaften
IUPAC Name |
N-(2-cyano-4-methylpentan-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-12(2)10-18(3,11-19)20-16(21)9-13-7-14(22-4)17(24-6)15(8-13)23-5/h7-8,12H,9-10H2,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNNWROYIIFKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C#N)NC(=O)CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)
![4-(trifluoromethyl)benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2423973.png)
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)




![n-[2-(Dimethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B2423983.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)
![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)
![methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate](/img/structure/B2423988.png)